3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
3-(4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-17-10-2-3-13-11(15-10)8-6-14-16-5-4-12-7-9(8)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAKTNUQPXTDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C2=C3C=NC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein kinase involved in the regulation of the cell cycle . It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .
Mode of Action
this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects several biochemical pathways. The most notable is the Ras/Erk pathway, which is associated with cell proliferation . Inhibition of CDK2 disrupts this pathway, leading to a decrease in cell proliferation .
Pharmacokinetics
These properties, which include good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms, contribute to the compound’s bioavailability .
Result of Action
The result of the action of this compound is a significant reduction in cell proliferation. This is due to the compound’s ability to inhibit CDK2, leading to alterations in cell cycle progression and the induction of apoptosis . The compound has shown superior cytotoxic activities against certain cell lines .
Biochemical Analysis
Biochemical Properties
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), where this compound acts as an inhibitor. This inhibition is crucial for regulating the cell cycle and has implications for cancer treatment. Additionally, the compound has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 by altering cell cycle progression and promoting cell death. Furthermore, it affects the PI3K/Akt and Ras/Erk signaling pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDK2, inhibiting their activity and preventing the phosphorylation of key substrates involved in cell cycle regulation. This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions within the enzyme’s active site. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that affect its long-term efficacy. Studies have shown that the compound remains stable under various conditions, but its effects on cellular function can change over time. For example, prolonged exposure to the compound can lead to sustained inhibition of CDK2 activity and continuous induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which are responsible for its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and efficacy, as well as the levels of metabolites produced. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. For example, its localization to the nucleus allows it to interact with nuclear proteins and influence gene expression. Post-translational modifications and targeting signals play a role in directing the compound to its appropriate subcellular locations.
Biological Activity
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly in cancer research. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H9N5O
- Molecular Weight : 227.22 g/mol
- CAS Number : 1330043-94-1
- Purity : Typically 95% .
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The compound inhibits CDK2 activity, leading to significant alterations in cellular processes:
- Inhibition of Cell Cycle Progression : By blocking CDK2, the compound prevents cells from transitioning from the G1 phase to the S phase, thereby inhibiting cell proliferation .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines, including HCT-116 and MCF-7. This is achieved through modulation of signaling pathways and gene expression .
Cellular Effects
The compound exhibits profound effects on cellular functions:
- Cell Signaling Modulation : It alters key signaling pathways, including the Ras/Erk pathway, which is crucial for cell proliferation.
- Gene Expression Changes : The inhibition of CDK2 leads to changes in the expression of genes involved in apoptosis and cell cycle regulation.
Molecular Interactions
At the molecular level, this compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of substrates essential for cell cycle progression .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced proliferation rates in cancer cell lines. The MTT assay results indicated a strong cytotoxic effect compared to standard chemotherapeutics like cisplatin .
- Apoptosis Mechanism : Research highlighted that treatment with this compound led to increased activation of caspases (caspase 3/7 and caspase 9), which are critical mediators in the apoptotic pathway. Additionally, it was noted that the compound suppressed NF-κB expression while promoting p53 and Bax expression .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Structure | Anticancer properties but with different targets |
| Pyrazolo[4,3-e][1,2,4]triazine | Structure | Stronger cytotoxic activity against various cancer cells |
This compound is unique due to its specific substitution pattern which enhances its interaction with biological targets compared to other similar compounds .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. Specific derivatives have demonstrated IC50 values in the low nanomolar range against various cancer cell lines, suggesting potent antitumor activity.
Case Study: Inhibition of Cancer Cell Proliferation
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer)
- Mechanism : Inhibition of CDK2 leads to cell cycle arrest and apoptosis.
- Results : Significant reduction in cell viability was observed, with IC50 values indicating strong efficacy.
Anti-inflammatory Properties
The anti-inflammatory potential of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine has also been explored. Studies report that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation.
Case Study: Cytokine Inhibition
- Experimental Setup : LPS-stimulated macrophages
- Outcome : Reduced levels of TNF-α and NO were measured, indicating anti-inflammatory effects.
Biochemical Pathways and Mechanisms
The primary target for this compound is Cyclin-Dependent Kinase 2 (CDK2), a crucial protein kinase involved in regulating the cell cycle. The compound inhibits CDK2 activity, leading to alterations in cell cycle progression and induction of apoptosis.
Biochemical Analysis
| Property | Description |
|---|---|
| Target | CDK2 |
| Mode of Action | Inhibits CDK2 activity |
| Result | Induction of apoptosis and inhibition of cell proliferation |
Synthetic Applications
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to derivatives with enhanced biological activities.
Synthesis Methodologies
- Common Reactions :
- Oxidation: Using hydrogen peroxide or potassium permanganate.
- Reduction: Using sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions with amines or thiols.
Potential Therapeutic Applications
Given its ability to inhibit specific enzymes and pathways involved in disease processes, there is ongoing exploration into the therapeutic potential of this compound in treating various diseases beyond cancer and inflammation.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
Key Observations :
Pyrazolo[1,5-a]pyrimidine Analogs
Pyrazolo[1,5-a]pyrimidines are closely related but replace the pyrazine ring with a pyrimidine system, altering electronic properties and bioactivity:
Key Comparisons :
- Anti-infective Activity : Pyrazolo[1,5-a]pyrimidines with 4-fluorophenyl groups (MIC = 0.12–0.25 µM) outperform pyrazolo[1,5-a]pyrazines in antimycobacterial potency, likely due to enhanced membrane penetration from fluorine’s electronegativity .
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines (e.g., ERK2 inhibitors, IC50 = 8.2 µM) rely on planar aromaticity for ATP-binding pocket interactions, whereas pyrazolo[1,5-a]pyrazines may exhibit distinct selectivity due to altered nitrogen positioning .
- Anticancer Activity : Morpholinyl and pyridinyl substituents in pyrazolo[1,5-a]pyrimidines improve solubility and target engagement (e.g., HEPG2-1 IC50 = 2.70 µM), suggesting that similar substitutions in pyrazolo[1,5-a]pyrazines could enhance efficacy .
Physicochemical and Pharmacokinetic Profiles
Insights :
- Pyrazolo[1,5-a]pyrimidines generally exhibit superior metabolic stability, attributed to pyrimidine’s resonance stabilization over pyrazine’s reactivity .
Preparation Methods
Starting Materials and Key Intermediates
- Readily available 2-chloro-3-nitropyridines or related halogenated heterocycles are often used as starting points for the pyrazolo ring construction.
- Pyrimidine derivatives bearing methoxy substituents act as electrophilic partners for coupling.
Method Based on Nucleophilic Aromatic Substitution and Japp–Klingemann Reaction
A recent efficient and operationally simple method involves:
Step 1: SNAr Reaction
The nucleophilic substitution of a halogen (e.g., chlorine) on a pyrimidine ring by a suitable nucleophile such as ethyl acetoacetate or hydrazone anions forms keto esters or hydrazone intermediates.Step 2: Azo Coupling and Hydrazone Formation
The Japp–Klingemann reaction is employed to convert keto esters into hydrazones using arenediazonium salts. Arenediazonium tosylates are preferred due to their stability and safer handling compared to arenediazonium chlorides.Step 3: Cyclization and Pyrazole Ring Annulation
Under basic conditions (e.g., with pyrrolidine), the hydrazone intermediate undergoes intramolecular cyclization to form the fused pyrazolo[1,5-a]pyrazine ring system.Step 4: Functional Group Introduction
The 4-methoxypyrimidin-2-yl substituent can be introduced either before or after ring closure depending on the synthetic route, often via cross-coupling reactions or further nucleophilic substitutions.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as DMF or DMSO facilitate nucleophilic substitutions and azo coupling.
- Bases: Mild nucleophilic bases like pyrrolidine or DABCO are preferred to avoid side reactions and promote efficient cyclization.
- Temperature: Moderate heating (around 40°C) is often sufficient for cyclization; higher temperatures may lead to side products.
- Reagents: Use of arenediazonium tosylates enhances the yield and safety profile of azo coupling steps.
Research Findings and Data Summary
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| SNAr substitution | 2-chloro-3-nitropyridine + ethyl acetoacetate + NaH | Keto esters (2a-c) formed in high yield (>85%) | Keto esters exist as ketone-enol tautomers, confirmed by NMR and XRD |
| Azo coupling (Japp–Klingemann) | Keto ester + arenediazonium tosylate + pyridine | Azo-compound (4a) quantitative yield | Arenediazonium tosylates are more stable and safer than chlorides |
| Cyclization | Azo-compound + pyrrolidine at 40°C | Pyrazolo[1,5-a]pyrazine derivatives (5a-s) 60-90% yield | Mild base promotes deacetylation and ring closure; C-N acetyl migration observed as intermediate |
| Functionalization | Coupling with 4-methoxypyrimidin-2-yl moiety | Target compound achieved with high purity | Methods include cross-coupling or nucleophilic substitution |
Mechanistic Insights
- The cyclization proceeds via nucleophilic attack on the azo group, facilitating acetyl migration and ring closure.
- An unusual C-N migration of the acetyl group occurs during the reaction, forming an N-acetylhydrazone intermediate, which then converts to the pyrazolo-fused ring.
- The use of nucleophilic bases is critical to promote this rearrangement and subsequent cyclization.
Advantages of the Described Method
- Operational Simplicity: One-pot procedures combining azo coupling and cyclization reduce purification steps.
- High Efficiency: Yields typically range from 60% to 90%, suitable for both laboratory and industrial scales.
- Safety: Use of arenediazonium tosylates minimizes risks associated with explosive diazonium salts.
- Versatility: The method tolerates a variety of substituents, including electron-withdrawing and electron-donating groups.
Summary Table of Key Preparation Parameters
| Parameter | Description | Impact on Synthesis |
|---|---|---|
| Starting Material | 2-chloro-3-nitropyridines or analogs | Determines substitution site and reactivity |
| Base | Pyrrolidine, DABCO, NaOH (less preferred) | Influences cyclization efficiency and side reactions |
| Solvent | DMF, DMSO, Pyridine | Affects solubility and reaction kinetics |
| Temperature | 20–60°C | Controls reaction rate and selectivity |
| Diazonium Salt Type | Arenediazonium tosylates | Enhances stability and yield |
| Reaction Time | 3–45 min for azo coupling; additional 15 min for cyclization | Ensures complete conversion |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-(4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine and its derivatives?
- Methodology : Nitration and functionalization at position 7 are critical. For example, nitration of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with HNO₃ in H₂SO₄ at 0°C yields nitro derivatives, followed by silylformamidine-mediated substitution for methoxy groups . Hydrazine hydrate reactions with enamines under varying conditions (solvent, temperature) can yield aminopyrazoles, which are precursors for pyrazolo[1,5-a]pyrazines .
- Optimization : Adjusting stoichiometry of silylformamidine or reaction time (e.g., overnight stirring) improves regioselectivity and reduces byproducts .
Q. How can NMR spectroscopy resolve structural ambiguities in pyrazolo[1,5-a]pyrazine derivatives?
- Approach : ¹H and ¹³C NMR data for methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate show distinct shifts for nitro (δ ~8.5 ppm) and methoxy groups (δ ~3.9 ppm). Coupling patterns in 2D NMR (e.g., HMBC) confirm connectivity between pyrimidine and pyrazine rings .
- Validation : Cross-referencing experimental NMR data with computational predictions (e.g., DFT calculations) resolves discrepancies in aromatic proton assignments .
Q. What biological screening strategies are recommended for initial evaluation of this compound?
- Protocols : Prioritize assays targeting kinases (e.g., KDR kinase) or viral proteases (e.g., SARS-CoV-2 3CLpro) based on structural analogs . Cytotoxicity screening in HCT-116 colorectal carcinoma cells at 10–100 µM concentrations identifies baseline activity .
- Controls : Include positive controls like known kinase inhibitors (e.g., imatinib) and validate results with dose-response curves .
Advanced Research Questions
Q. How do reaction conditions influence competing pathways in pyrazolo[1,5-a]pyrazine synthesis?
- Mechanistic Insight : In hydrazine-mediated cyclizations, polar protic solvents (e.g., ethanol/water) favor pyrazolo[1,5-a]pyrimidine formation via keto-enol tautomerization, while aprotic solvents promote cyanopyrazole byproducts .
- Case Study : Ultrasonic irradiation with KHSO₄ in aqueous ethanol enhances reaction efficiency (yields >75%) by accelerating intermediate enamine formation .
Q. How can contradictory spectral or crystallographic data be reconciled for complex derivatives?
- Resolution : For 7-substituted derivatives, single-crystal X-ray diffraction confirms regiochemistry when NMR is ambiguous (e.g., distinguishing para vs. meta substitution on aryl groups) .
- Example : A reported 3-nitropyrazolo[1,5-a]pyrazine derivative showed a 0.3 ppm deviation in ¹H NMR for the methoxy group due to crystal packing effects—validated via Hirshfeld surface analysis .
Q. What computational tools predict the regioselectivity of electrophilic substitution in pyrazolo[1,5-a]pyrazines?
- Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic aromatic substitution (EAS) sites. For 3-(4-methoxypyrimidin-2-yl) derivatives, position 7 is most reactive (Fukui indices >0.1) due to electron-donating methoxy groups .
- Validation : Compare computed vs. experimental ¹³C NMR shifts (RMSD <2 ppm) to verify accuracy .
Q. How does the trifluoromethyl group in advanced derivatives modulate biological activity?
- SAR Analysis : Derivatives like 3-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine show enhanced kinase inhibition (IC₅₀ <1 µM) due to increased lipophilicity and π-stacking with hydrophobic binding pockets .
- Experimental Design : Synthesize analogs with -CF₃, -CH₃, and -Cl substituents, then correlate LogP values with IC₅₀ in enzyme assays .
Q. What strategies mitigate byproduct formation during N-alkylation of pyrazolo[1,5-a]pyrazine cores?
- Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) to suppress over-alkylation. For example, methylamine reactions at 60°C yield >90% mono-alkylated product .
- Analytical Monitoring : LC-MS tracks intermediates (e.g., quaternary ammonium salts) to adjust reaction times dynamically .
Methodological Notes
- Synthetic Routes : Prioritize green chemistry approaches (ultrasonic irradiation, aqueous ethanol) to minimize environmental impact .
- Data Interpretation : Always cross-validate spectral data with crystallography or computational models to resolve ambiguities .
- Biological Assays : Use high-content screening (HCS) for multitarget profiling to capture off-target effects early .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
